Cas no 877264-44-3 (5-Fluoro-2-iodobenzaldehyde)

5-Fluoro-2-iodobenzaldehyde structure
5-Fluoro-2-iodobenzaldehyde structure
Product Name:5-Fluoro-2-iodobenzaldehyde
N.o CAS:877264-44-3
MF:C7H4FIO
MW:250.008937835693
MDL:MFCD07782057
CID:720288
PubChem ID:29919737
Update Time:2024-10-26

5-Fluoro-2-iodobenzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Fluoro-2-iodobenzaldehyde
    • 2-Iodo-5-fluorobenzaldehyde
    • Benzaldehyde,5-fluoro-2-iodo-
    • 5-Fluoro-2-iodo-benzaldehyde
    • Benzaldehyde,5-fluoro-2-iodo
    • 5-Fluoro-2-iodobenzaldehyde (ACI)
    • DTXCID00602841
    • Benzaldehyde, 5-fluoro-2-iodo-
    • J-517507
    • AKOS005063845
    • DB-004472
    • EN300-7418889
    • AC-1469
    • SY015631
    • AS-33056
    • 877264-44-3
    • CS-0038109
    • SCHEMBL15273621
    • DTXSID30652091
    • MFCD07782057
    • 5-Fluoro-2-idoobenzaldehyde
    • MDL: MFCD07782057
    • Inchi: 1S/C7H4FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
    • Chave InChI: KSDLYLRIDDWCNS-UHFFFAOYSA-N
    • SMILES: O=CC1C(I)=CC=C(F)C=1

Propriedades Computadas

  • Massa Exacta: 249.92900
  • Massa monoisotópica: 249.929
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 129
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 17.1A^2
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 2.1

Propriedades Experimentais

  • Densidade: 1.962
  • Ponto de ebulição: 256.6°C at 760 mmHg
  • Ponto de Flash: 109°C
  • Índice de Refracção: 1.64
  • PSA: 17.07000
  • LogP: 2.24280

5-Fluoro-2-iodobenzaldehyde Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A014000016-5g
5-Fluoro-2-iodobenzaldehyde
877264-44-3 97%
5g
$1030.91 2023-08-31
TRC
F402903-10mg
5-Fluoro-2-Iodobenzaldehyde
877264-44-3
10mg
$ 50.00 2022-06-05
TRC
F402903-50mg
5-Fluoro-2-Iodobenzaldehyde
877264-44-3
50mg
$ 95.00 2022-06-05
TRC
F402903-100mg
5-Fluoro-2-Iodobenzaldehyde
877264-44-3
100mg
$ 135.00 2022-06-05
Apollo Scientific
PC50205-250mg
5-Fluoro-2-iodobenzaldehyde
877264-44-3 97%
250mg
£27.00 2025-02-21
Apollo Scientific
PC50205-1g
5-Fluoro-2-iodobenzaldehyde
877264-44-3 97%
1g
£77.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TG914-200mg
5-Fluoro-2-iodobenzaldehyde
877264-44-3 97%
200mg
488.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TG914-50mg
5-Fluoro-2-iodobenzaldehyde
877264-44-3 97%
50mg
194.0CNY 2021-07-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSM699-250mg
5-fluoro-2-iodobenzaldehyde
877264-44-3 95%
250mg
¥130.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSM699-1g
5-fluoro-2-iodobenzaldehyde
877264-44-3 95%
1g
¥367.0 2024-04-16

5-Fluoro-2-iodobenzaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
Referência
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; et al, Organic Letters, 2018, 20(2), 345-348

Método de produção 2

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Borane Solvents: Tetrahydrofuran ;  10 - 15 min, 0 °C; 5 h, rt
1.3 Reagents: Water Solvents: Tetrahydrofuran ;  rt
1.4 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referência
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

Método de produção 3

Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  20 min, 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  18 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referência
Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji-Trost Process
Steeds, Hannah G.; et al, Chemistry - A European Journal, 2020, 26(63), 14330-14334

Método de produção 4

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referência
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

Método de produção 5

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 2.5 h, -78 °C; > -78 °C; 15 min, > -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referência
F- Nucleophilic-Addition-Induced [3 + 2] Annulation: Direct Access to CF3-Substituted Indenes
Tang, Hai-Jun; et al, Organic Letters, 2018, 20(17), 5190-5193

Método de produção 6

Condições de reacção
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  15 min, rt
1.2 12 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 1 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referência
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

Método de produção 7

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Silica ,  Oxygen ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
Referência
Cu-Catalyzed Enantioselective Ring Opening of Cyclic Diaryliodoniums toward the Synthesis of Chiral Diarylmethanes
Li, Bin; et al, Journal of the American Chemical Society, 2018, 140(30), 9400-9403

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium iodide Catalysts: 1,3-Propanediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  24 h, 105 °C
Referência
Rh(II)-Catalyzed Enynal Cycloisomerization for the Generation of Vinyl Carbene: Divergent Access to Polycyclic Heterocycles
Wu, Rui; et al, ACS Catalysis, 2023, 13(1), 132-140

Método de produção 9

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: Sodium nitrite ,  Potassium iodide Solvents: Water ;  10 min, 0 °C; rt
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  pH 9 - 10, rt
1.4 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 2.5 h, -78 °C; > -78 °C; 15 min, > -78 °C
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referência
F- Nucleophilic-Addition-Induced [3 + 2] Annulation: Direct Access to CF3-Substituted Indenes
Tang, Hai-Jun; et al, Organic Letters, 2018, 20(17), 5190-5193

Método de produção 10

Condições de reacção
1.1 Reagents: Trimethyl borate ,  (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 16 h, rt
1.2 Reagents: Methanol
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
Referência
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; et al, Organic Letters, 2018, 20(2), 345-348

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  15 min, rt
2.2 12 h, rt
2.3 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 1 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referência
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  20 min, 0 °C; 1 h, 0 °C; 30 min, 0 °C → 90 °C; 90 °C → rt
2.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; rt
3.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referência
Lewis Acid Catalyzed Formal Intramolecular [3 + 3] Cross-Cycloaddition of Cyclopropane 1,1-Diesters for Construction of Benzobicyclo[2.2.2]octane Skeletons
Ma, Weiwei; et al, Organic Letters, 2015, 17(17), 4180-4183

Método de produção 13

Condições de reacção
1.1 Reagents: tert-Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 45 min, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  15 min, rt
3.2 12 h, rt
3.3 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 1 h, rt
4.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referência
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  12 h, 0 °C → rt
2.1 Reagents: tert-Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -78 °C
2.2 45 min, -78 °C → rt
2.3 Reagents: Sodium chloride Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  15 min, rt
4.2 12 h, rt
4.3 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 1 h, rt
5.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referência
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

5-Fluoro-2-iodobenzaldehyde Raw materials

5-Fluoro-2-iodobenzaldehyde Preparation Products

5-Fluoro-2-iodobenzaldehyde Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:877264-44-3)5-Fluoro-2-iodobenzaldehyde
Número da Ordem:A21266
Estado das existências:in Stock
Quantidade:10.0g/25.0g
Pureza:99%
Informação de Preços Última Actualização:Monday, 2 September 2024 16:01
Preço ($):202.0/467.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:877264-44-3)5-Fluoro-2-iodobenzaldehyde
A21266
Pureza:99%/99%
Quantidade:10.0g/25.0g
Preço ($):202.0/467.0
E- mail